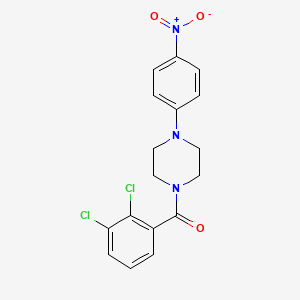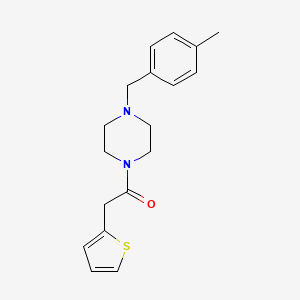![molecular formula C19H25NO2 B4962551 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological processes such as neurotransmitter release, synaptic plasticity, and inflammation. The exact mechanism of action of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is still not fully understood, but it is thought to involve the modulation of various intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the inhibition of inflammation. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to increase the release of dopamine, serotonin, and gamma-aminobutyric acid (GABA) in the brain, which can lead to the modulation of various physiological processes such as mood, cognition, and pain perception. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has also been shown to regulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. Finally, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to inhibit inflammation, which can lead to the reduction of various pathological conditions such as neurodegenerative diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of various physiological processes. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one of the limitations of using 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is its potential off-target effects, which can lead to the modulation of other receptors and physiological processes. Additionally, the effects of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
Direcciones Futuras
There are several future directions for research on 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, including the investigation of its effects on various physiological processes such as pain perception, cognition, and motor function. Additionally, the development of more selective agonists and antagonists for the CB1 receptor can lead to the better understanding of the role of this receptor in various pathological conditions. Finally, the investigation of the potential therapeutic applications of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide in humans can lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide involves several steps, including the reaction of 1-adamantylamine with 4-chlorophenol to form 2-(4-chlorophenoxy)-1-adamantylamine. This intermediate is then reacted with N-methylacetamide in the presence of a base to form the final product, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have neuroprotective effects and can reduce the severity of symptoms in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have anxiolytic and antidepressant effects and can reduce the symptoms of anxiety and depression in animal models. In oncology, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have antitumor effects and can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-20-18(21)12-22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQQDYQFXSJXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235116 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)


![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)



![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)
